N-(1-Phenylethyl)aniline

Descripción general

Descripción

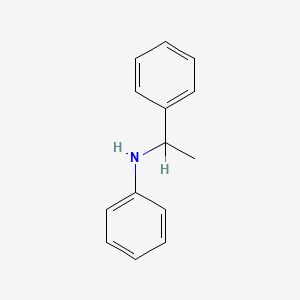

N-(1-Phenylethyl)aniline: is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 1-phenylethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(1-Phenylethyl)aniline vary with different dosages in animal models . At certain thresholds, the compound can have significant effects, and at high doses, it may cause toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It is thought that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(1-Phenylethyl)aniline involves the reductive amination of aniline with acetophenone. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of aniline with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often employs the reductive amination method due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(1-Phenylethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Typical reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Nitro-N-(1-phenylethyl)aniline.

Reduction: N-(1-phenylethyl)cyclohexylamine.

Substitution: N-(1-phenylethyl)-4-chloroaniline.

Aplicaciones Científicas De Investigación

Rubber Chemistry

Anti-degradation Systems

N-(1-Phenylethyl)aniline is extensively used as an antidegradant in rubber vulcanizates. It provides antioxidant, antiozonation, and anti-fatigue protection. Research indicates that it can be utilized alone or in combination with other faster migrating antidegradants to enhance protective effects against aging and degradation due to environmental factors.

- Key Findings :

Table 1: Performance Comparison of Antidegradants in Rubber Vulcanizates

| Antidegradant | Ozone Resistance | Migration Rate | Longevity Improvement |

|---|---|---|---|

| This compound | High | Low | Significant |

| N,N'-Diphenyl-p-phenylenediamine | Moderate | High | Moderate |

| Combination (N-(1-Phenylethyl) + N,N'-Diphenyl) | Very High | Moderate | Very Significant |

Catalysis

Hydrosilylation Reactions

This compound has been studied for its role in hydrosilylation reactions, particularly when used as a substrate in palladium-catalyzed processes. These reactions are crucial for synthesizing various silicon-containing compounds.

- Case Study : A recent study demonstrated that N-(1-phenylethylidene)aniline could be effectively hydrosilylated using palladium iodide as a catalyst, achieving high yields of desired products .

Table 2: Catalytic Efficiency of N-(1-Phenylethylidene)aniline in Hydrosilylation

| Catalyst Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Palladium Iodide | 73 | 18 |

| Palladium Acetate | Trace | 18 |

| Palladium Dichloride | Low | 18 |

Biological Applications

Pro-Apoptotic Activity

Research has indicated that derivatives of this compound exhibit pro-apoptotic activity, suggesting potential applications in cancer treatment. Studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for drug development.

Mecanismo De Acción

The mechanism of action of N-(1-Phenylethyl)aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways.

Comparación Con Compuestos Similares

N-(1-Phenylethyl)-4-piperidinylamine: This compound is structurally similar but contains a piperidine ring, which imparts different pharmacological properties.

N-(1-Phenylethyl)cyclohexylamine: This compound has a cyclohexyl group instead of a phenyl group, leading to variations in its chemical reactivity and biological activity.

N-(1-Phenylethyl)-2-aminobenzamide: This compound contains an additional amide group, which affects its solubility and interaction with biological targets.

Uniqueness: N-(1-Phenylethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Actividad Biológica

N-(1-Phenylethyl)aniline, also known by its CAS number 779-54-4, is an organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a secondary amine group attached to a phenethyl side chain. Its molecular formula is , and it possesses unique chemical properties that influence its reactivity and biological interactions. The phenyl group stabilizes the positive charge during protonation or electrophilic attack, which is significant in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Interaction : this compound can bind to various enzymes, potentially inhibiting or activating their activity. This can lead to alterations in metabolic pathways and cellular functions.

- Cell Signaling Pathways : The compound influences cell signaling pathways, which may affect gene expression and cellular metabolism.

- Neurotransmitter Modulation : It has been suggested that this compound may inhibit enzymes involved in neurotransmitter metabolism, impacting neural signaling pathways.

Antimicrobial Properties

This compound has been identified as a precursor for compounds with antimicrobial activity. Its structural features allow it to participate in reactions that yield biologically active derivatives, making it a candidate for further exploration in antimicrobial research.

Dosage Effects

The effects of this compound can vary significantly with dosage in animal models. Higher dosages may lead to more pronounced biological effects, which could be beneficial or detrimental depending on the context of use. Understanding these dosage-dependent effects is crucial for potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Study on Anticancer Activity : A study demonstrated that related compounds could inhibit the growth of cancer cells in vitro. While direct studies on this compound are scarce, this suggests potential avenues for further research into its anticancer capabilities.

- Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have revealed that it can influence metabolic pathways involved in drug metabolism and detoxification processes.

- Neuropharmacological Effects : Research has indicated that compounds similar to this compound may affect neurotransmitter systems, suggesting potential applications in neuropharmacology.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Potential inhibition of cancer cell growth | |

| Antimicrobial | Precursor for antimicrobial compounds | |

| Enzyme Interaction | Modulation of enzyme activity affecting metabolism | |

| Neurotransmitter Modulation | Inhibition of neurotransmitter metabolism |

Propiedades

IUPAC Name |

N-(1-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUERBKSXAYWVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999085 | |

| Record name | N-(1-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-54-4 | |

| Record name | N-(1-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.